4'-[N-(pyrimidin-5-yl)amino]acetophenone
Description
4'-[N-(Pyrimidin-5-yl)amino]acetophenone is a synthetic organic compound featuring an acetophenone core substituted with a pyrimidin-5-ylamino group at the para position. This structure combines the electron-withdrawing acetyl group with the aromatic pyrimidine ring, making it a versatile intermediate in medicinal chemistry and drug discovery. The compound is typically synthesized via nucleophilic substitution or coupling reactions under reflux conditions, often using polar solvents like acetonitrile (MeCN) or 2-methoxyethanol . Purification is achieved through column chromatography, yielding products with >95% purity, as confirmed by HPLC, LC/MS, and NMR spectroscopy .
Properties
Molecular Formula |
C12H11N3O |
|---|---|
Molecular Weight |
213.23 g/mol |
IUPAC Name |
1-[4-(pyrimidin-5-ylamino)phenyl]ethanone |
InChI |
InChI=1S/C12H11N3O/c1-9(16)10-2-4-11(5-3-10)15-12-6-13-8-14-7-12/h2-8,15H,1H3 |
InChI Key |
PMADLLPHJLFRAC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC2=CN=CN=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Synthetic Flexibility : The target compound’s synthesis mirrors that of its piperazinyl analog but replaces the coupling partner with a pyrimidine derivative, enabling modular drug design .
- Structural Impact on Activity: Bulkier substituents (e.g., piperazinyl, sulfonamide) may hinder diffusion across biological membranes compared to the compact pyrimidine-amino group.
- Analytical Rigor: X-ray crystallography provides precise structural data for sulfonamide derivatives , whereas LC/MS and NMR dominate acetophenone analog characterization .
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